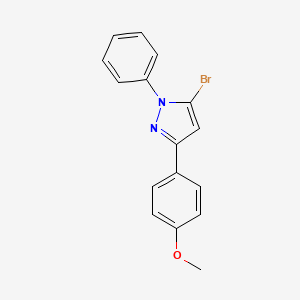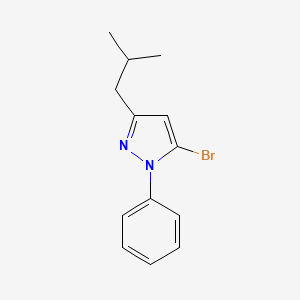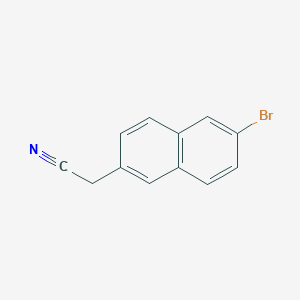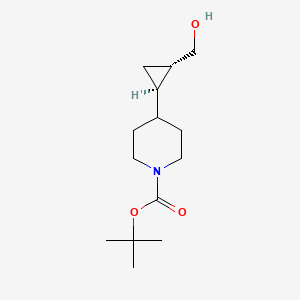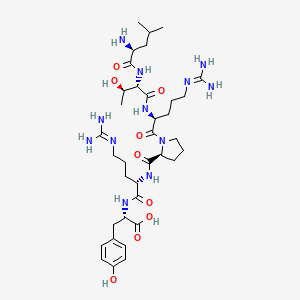
(11-Bromoundecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11-Bromoundecyl)silane is an organosilicon compound with the molecular formula C₁₁H₂₅BrSi and a molecular weight of 265.31 g/mol . It is a long-chain alkylfunctional silane, primarily used as a coupling agent in various chemical reactions . This compound is known for its ability to form self-assembled monolayers on metal and metalloid surfaces, making it valuable in surface modification applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (11-Bromoundecyl)silane can be synthesized through the hydrosilylation of 11-bromoundecene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 11-bromoundecene .
Industrial Production Methods: In industrial settings, the production of 11-bromoundecylsilane involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often exceeding 95% . The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (11-Bromoundecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution Reactions: Tertiary amines are commonly used as reagents in substitution reactions with 11-bromoundecylsilane.
Hydrosilylation: Platinum catalysts are typically employed to facilitate hydrosilylation reactions.
Major Products Formed:
Quaternary Ammonium Salts: Formed from the reaction with tertiary amines.
Silane Derivatives: Resulting from hydrosilylation reactions.
Wissenschaftliche Forschungsanwendungen
(11-Bromoundecyl)silane has a wide range of applications in scientific research, including:
Surface Modification: It is used to create self-assembled monolayers on metal and metalloid surfaces, enhancing their chemical and physical properties.
Nanoparticle Derivatization: The compound is employed in the functionalization of nanoparticles for various applications in chemistry and materials science.
Biomedical Research: It is used in the development of biomaterials and drug delivery systems due to its ability to modify surface properties.
Industrial Applications: this compound is utilized in the production of coatings, adhesives, and composites to improve their performance and durability.
Wirkmechanismus
The primary mechanism of action of 11-bromoundecylsilane involves its ability to form covalent bonds with surfaces through the silicon atom . This interaction leads to the formation of self-assembled monolayers, which can modify the surface properties of metals and metalloids . The compound’s reactivity with tertiary amines to form quaternary ammonium salts further expands its utility in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,10-Disiladecane: Another long-chain alkylfunctional silane used for surface modification.
Trihydridosilanes: These compounds interact with oxide-free metal substrates and are used for surface modification.
Uniqueness of (11-Bromoundecyl)silane: this compound stands out due to its specific reactivity with tertiary amines and its ability to form stable self-assembled monolayers on a variety of surfaces . Its long alkyl chain provides hydrophobic properties, making it suitable for applications requiring water resistance and chemical stability .
Eigenschaften
Molekularformel |
C11H25BrSi |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
11-bromoundecylsilane |
InChI |
InChI=1S/C11H25BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2,13H3 |
InChI-Schlüssel |
KGWSWLMEYYPKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC[SiH3])CCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
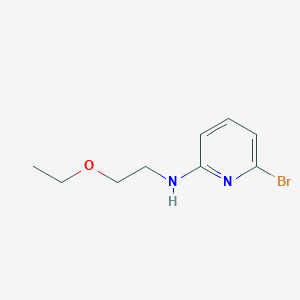
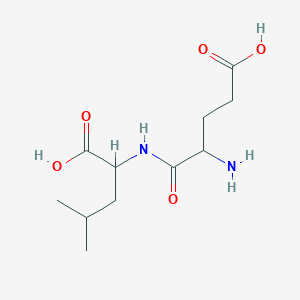

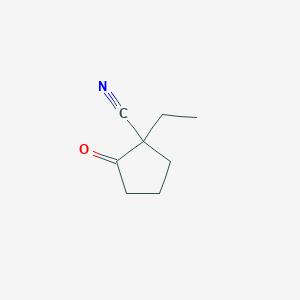

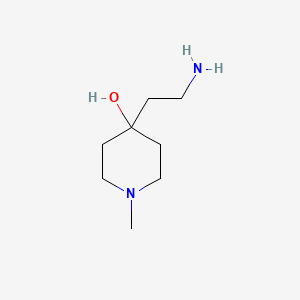

![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)
